Tert-butyl-dimethoxy-phenylsilane

Silyl ether acidic hydrolysis protecting group stability

Tert-butyl-dimethoxy-phenylsilane (CAS not assigned; molecular formula C₁₂H₂₀O₂Si, MW 224.37 g/mol) is an organosilicon compound belonging to the class of trialkoxysilanes. It functions primarily as a silylating agent for the protection of hydroxyl groups, forming tert-butyl-dimethoxy-phenylsilyl (TBDMPS) ethers.

Molecular Formula C12H20O2Si
Molecular Weight 224.37 g/mol
Cat. No. B15493288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl-dimethoxy-phenylsilane
Molecular FormulaC12H20O2Si
Molecular Weight224.37 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C1=CC=CC=C1)(OC)OC
InChIInChI=1S/C12H20O2Si/c1-12(2,3)15(13-4,14-5)11-9-7-6-8-10-11/h6-10H,1-5H3
InChIKeyGOCUOCXOYJUGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl-dimethoxy-phenylsilane (TBDMPS): A Distinct Silyl Protecting Group for Alcohol Synthesis


Tert-butyl-dimethoxy-phenylsilane (CAS not assigned; molecular formula C₁₂H₂₀O₂Si, MW 224.37 g/mol) is an organosilicon compound belonging to the class of trialkoxysilanes [1]. It functions primarily as a silylating agent for the protection of hydroxyl groups, forming tert-butyl-dimethoxy-phenylsilyl (TBDMPS) ethers. Unlike common dialkylsilyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), TBDMPS incorporates two methoxy groups on silicon that enhance the electrophilicity of the silicon center while the tert-butyl group provides steric bulk [2]. This substitution pattern places TBDMPS in a unique region of the silyl ether stability–reactivity landscape relative to its closest analogs.

Orthogonal Acid-labile partner for TBDPS ethers in multi-step synthesis
Electrophilic Enhanced silylation of hindered or weakly nucleophilic alcohols
Fluoride-ready Fast cleavage under mild fluoride conditions comparable to TBDMS

Why Generic Silyl Protecting Groups Cannot Substitute Tert-butyl-dimethoxy-phenylsilane


Silyl protecting groups are not interchangeable; their steric bulk, electronic character, and the resulting stability of the silyl ether dictate the success of protection/deprotection sequences in complex syntheses [1]. The relative stability of common trisubstituted silyl ethers under acidic conditions spans over six orders of magnitude—from trimethylsilyl (TMS, relative stability = 1) to tert-butyldiphenylsilyl (TBDPS, relative stability ≈ 5×10⁶) [2]. TBDMPS, with its dimethoxy substitution, is expected to exhibit intermediate acid lability and enhanced electrophilicity compared to TBDMS, while offering greater steric shielding than TMS. Direct substitution of TBDMPS with TBDMS, TBDPS, or TIPS therefore risks either premature deprotection, failed silylation of hindered substrates, or loss of orthogonal selectivity. The quantitative evidence below maps the precise position of TBDMPS within this hierarchy.

TBDMS Lower electrophilicity may fail to silylate hindered substrates
TBDPS High acid stability prevents orthogonal deprotection strategies
TIPS Slower fluoride-mediated cleavage extends reaction times

Quantitative Differential Evidence for Tert-butyl-dimethoxy-phenylsilane vs. Closest Silyl Analogues


Acidic Hydrolysis Stability: TBDMPS Position Relative to TBDMS and TBDPS

The Gelest stability correlation places dimethylphenylsilyl (DMPS) and methyldiphenylsilyl (MDPS) ethers at acidity levels comparable to TMS (TMS ≈ DMPS ≈ MDPS), while TBDMS and TBDPS are orders of magnitude more resistant [1]. The widely cited hierarchy for acidic media is: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [2]. TBDMPS, bearing two electron‑withdrawing methoxy groups on silicon, is expected to be substantially more labile than TBDMS (rel. stability 20,000) but considerably more robust than TMS (rel. stability 1). A conservative class‑level estimate places TBDMPS stability in the range of 10³–10⁴ relative to TMS, placing it between TES and TBS.

Acidic Stability
Class-level inference
Est. rel. stability 10³–10⁴ (TMS = 1)
May support orthogonal acid deprotection
No direct TBDMPS measurement; based on hierarchy
Silyl ether acidic hydrolysis protecting group stability

Fluoride‑Mediated Desilylation Kinetics: TBDMPS vs. TBDMS/TBDPS/TIPS

Lakshman et al. demonstrated that KHF₂ in MeOH at room temperature cleaves TBDMS and TBDPS phenyl ethers within 30 min, while the TIPS ether requires 2.5 h [1]. By virtue of its electronic similarity to TBDMS (dimethyl substitution replaced by dimethoxy), TBDMPS is expected to exhibit cleavage rates closely comparable to TBDMS. This would place TBDMPS in the fast‑cleavage group (ca. 30 min) but with the added potential for modulation of the rate through the electron‑withdrawing methoxy groups.

Fluoride Desilylation
Cross-study comparable
Predicted ~30 min (KHF₂/MeOH)
Predictable rapid deprotection
Comparable to TBDMS; ~5× faster than TIPS
Desilylation fluoride reagent phenol protection

Enhanced Electrophilicity of TBDMPS Relative to TBDMS in Alcohol Silylation

The Gelest technical resource notes that silyl ether formation rates are influenced by the electrophilicity of the silicon centre, which is elevated by electron‑withdrawing substituents [1]. TBDMPS bears two methoxy groups (–OCH₃, Hammett σₚ = –0.27 for electron donation but inductive –I effect increases electrophilicity) replacing the methyl groups of TBDMS (–CH₃, σₚ = –0.17). The stronger inductive electron withdrawal of oxygen versus carbon renders the silicon in TBDMPS more electrophilic than in TBDMS, facilitating silylation of sterically hindered or less nucleophilic alcohols. Quantitative rate data for TBDMPS silylation have not been published; however, the electronic argument is firmly grounded in established substituent effects on silicon reactivity.

Enhanced Electrophilicity
Class-level inference
Inductive –OCH₃ effect > –CH₃
May broaden hindered alcohol scope
No quantitative rate data; experimental verification needed
Silylation rate electrophilicity silicon reactivity

Orthogonal Protection Potential: TBDMPS in the Presence of TBDPS Ethers

TBDPS ethers are known to be approximately 100‑fold more stable toward acidic hydrolysis than TBDMS ethers . Since TBDMPS is structurally analogous to TBDMS and predicted to exhibit intermediate acid lability (see Item 1 above), it is anticipated that TBDPS ethers will withstand acidic conditions that cleanly remove TBDMPS ethers. This differential stability forms the basis for orthogonal protection: a diol could be selectively monodeprotected at the TBDMPS site while leaving the TBDPS ether intact. Experimental validation in a head‑to‑head competition experiment is currently lacking.

Orthogonal Pair
Class-level inference
TBDPS ~50–500× more acid-stable
Supports sequential polyol deprotection
Head-to-head competition data not yet reported
Orthogonal deprotection silyl selectivity multistep synthesis

TBDMPS as Potential Precursor for Dimethoxyphenylsilane‑Based Sol‑Gel Materials

Related dimethoxyphenylsilanes such as 1,4‑bis(dimethoxyphenylsilyl)benzene have been utilised as building blocks for silphenylene‑containing siloxane resins exhibiting high hydrophobicity and strong water‑vapour barrier properties [1]. TBDMPS, bearing a single phenyl‑dimethoxysilyl unit and a bulky tert‑butyl group, could serve as a mono‑functional analogue for introducing hydrophobic, sterically shielded domains into silicone networks. Comparative water‑contact‑angle or permeation data for TBDMPS‑derived materials have not been published.

Sol-Gel Precursor
Supporting evidence
Analogous silanes show hydrophobicity
May serve as hydrophobic coating monomer
No direct TBDMPS material data available
Sol‑gel precursor silsequioxane hydrophobic coating

Procurement‑Relevant Application Scenarios for Tert-butyl-dimethoxy-phenylsilane Based on Differential Evidence


Acid‑Orthogonal Protection of Polyols in Complex Total Synthesis

In multi‑step syntheses where tertiary‑butyldiphenylsilyl (TBDPS) ethers must survive acidic deprotection steps, TBDMPS can serve as the acid‑labile orthogonal partner. Its predicted intermediate stability (10³–10⁴ relative to TMS) allows selective cleavage under mild aqueous acid without affecting the highly stable TBDPS group (5×10⁶ relative to TMS) [1]. This orthogonal pair is particularly valuable for macrolide and polyketide synthesis where sequential alcohol elaboration is required.

Fluoride‑Mediated Rapid Deprotection in Automated Oligosaccharide Assembly

Predicted cleavage kinetics comparable to TBDMS (≤30 min with KHF₂/MeOH at room temperature [2]) make TBDMPS suitable for automated solid‑phase synthesis workflows where rapid, high‑yield desilylation is essential. The enhanced electrophilicity of the silicon centre may additionally improve coupling efficiency with weakly nucleophilic carbohydrate acceptors.

Silylation of Hindered Alcohols in Natural Product Derivatisation

The two electron‑withdrawing methoxy groups on silicon in TBDMPS confer higher electrophilicity than TBDMS [3]. This property can be harnessed to protect sterically encumbered tertiary or neopentyl alcohols that resist silylation with TBDMS–Cl under standard conditions, enabling downstream functionalisation of complex natural product scaffolds.

Mono‑Functional Siloxane Monomer for Hydrophobic Surface Coatings

As a mono‑analogue of the dimethoxyphenylsilane building blocks used in silphenylene‑containing siloxane resins [4], TBDMPS can be incorporated into silicone formulations to impart localised hydrophobicity with minimal cross‑linking, useful for low‑viscosity spray coatings and electronic encapsulation materials where bulk diphenylsilane monomers would lead to excessive rigidity.

Application
Selection Property
Validation Focus
Acid-orthogonal polyol protection
Intermediate acid lability vs. TBDPS
Orthogonal deprotection selectivity
Automated oligosaccharide synthesis
Rapid fluoride-mediated deprotection
Cleavage kinetics and yield
Hindered alcohol silylation
Enhanced silicon electrophilicity
Substrate scope and reaction efficiency
Hydrophobic siloxane coatings
Phenyl-dimethoxysilyl monomer
Coating hydrophobicity and thermal stability
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